(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
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Overview
Description
This compound is a derivative of chromene, a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. Chromenes are often found in natural products and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene backbone, with various substituents including a 2-chlorophenyl group, a methoxy group, and a (4-methylphenyl)sulfonylhydrazinylidene group. These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the chlorophenyl group might increase its density and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Chromene derivatives, including compounds with complex substituents like "(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide," are of significant interest due to their potential applications in various fields such as materials science, pharmaceuticals, and catalysis. The synthesis and structural analysis of these compounds provide foundational knowledge for further applications. Studies such as those by Reis et al. (2013) have focused on the crystal structures of chromene derivatives, highlighting the importance of their conformational and crystalline properties in understanding their reactivity and potential applications Reis et al., 2013.
Catalytic and Chemical Properties
Chromene derivatives exhibit unique catalytic and chemical properties that can be harnessed in the synthesis of biologically active compounds and materials. For example, the study by Das et al. (2019) on a triazine-thiophene-based porous organic polymer demonstrates the potential of chromene-related structures in catalyzing the synthesis of chromene derivatives and other valuable chemicals, showcasing their versatility in synthetic chemistry Das et al., 2019.
Biological Activity
The biological activity of chromene derivatives is a significant area of research, with various studies exploring their potential as antibacterial, antioxidant, and anticancer agents. For instance, El Azab et al. (2014) investigated the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and assessed their biological activity, revealing their antimicrobial potential El Azab et al., 2014. Furthermore, Behrami and Dobroshi (2019) reported on the antibacterial effects of synthesized 4-hydroxy-chromen-2-one derivatives, emphasizing the relevance of chromene structures in developing new antibacterial agents Behrami & Dobroshi, 2019.
Material Science Applications
In material science, chromene derivatives have been explored for their utility in creating new materials with specific properties. Studies on the synthesis and characterization of polymers incorporating chromene units, such as those by Saxena et al. (2003), demonstrate the potential of these compounds in developing novel materials with desirable thermal and solubility properties Saxena et al., 2003.
Future Directions
properties
IUPAC Name |
(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-15-10-12-17(13-11-15)34(30,31)28-27-24-18(23(29)26-20-8-4-3-7-19(20)25)14-16-6-5-9-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDIQFEKMWKJX-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
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